Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Systematic Classification
The systematic name bis(2,6-dimethylphenyl) 3-hydroxyphenyl phosphate derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for ester nomenclature. The parent structure is phosphoric acid ($$ \text{H}3\text{PO}4 $$), where two hydrogen atoms are replaced by 2,6-dimethylphenyl groups, and the third is replaced by a 3-hydroxyphenyl group. The numbering of substituents follows the positional priorities of the phenyl rings, ensuring unambiguous identification.
The molecular formula is $$ \text{C}{22}\text{H}{23}\text{O}_5\text{P} $$, with a molecular weight of 398.39 g/mol. The compound’s CAS registry number, 154162-69-3 , serves as a unique identifier in chemical databases. Its structure is distinguished by:
- Two 2,6-dimethylphenyl groups, which introduce steric hindrance due to the ortho-methyl substituents.
- A 3-hydroxyphenyl group, providing a reactive hydroxyl (-OH) moiety in the meta position.
This substitution pattern influences both physical properties (e.g., solubility) and chemical reactivity (e.g., hydrogen bonding potential).
Molecular Geometry and Stereochemical Considerations
The central phosphorus atom adopts a tetrahedral geometry , typical of phosphate esters, with bond angles approximating 109.5°. The three ester groups—two 2,6-dimethylphenyl and one 3-hydroxyphenyl—occupy three of the four coordination sites, while the fourth is a double-bonded oxygen (Figure 1).
Key Structural Features:
- Steric Effects : The ortho-methyl groups on the 2,6-dimethylphenyl rings create significant steric bulk, limiting rotational freedom around the P-O bonds. This rigidity may enhance thermal stability compared to less substituted analogs.
- Electronic Effects : The 3-hydroxyphenyl group introduces an electron-withdrawing hydroxyl substituent, which polarizes the phosphate center and increases susceptibility to nucleophilic attack at the phosphorus atom.
- Hydrogen Bonding : The meta-hydroxyl group can participate in intramolecular hydrogen bonding with adjacent oxygen atoms, potentially stabilizing specific conformations.
Stereoisomerism is not a major concern for this compound due to the symmetry of the 2,6-dimethylphenyl groups and the absence of chiral centers.
Comparative Analysis with Related Aryl Phosphate Esters
To contextualize the properties of bis(2,6-dimethylphenyl) 3-hydroxyphenyl phosphate, Table 1 compares it with structurally related aryl phosphate esters.
Table 1: Comparative Properties of Selected Aryl Phosphate Esters
Key Observations:
Substituent Positionality :
- The 3-hydroxyphenyl variant (target compound) exhibits distinct electronic properties compared to its 4-hydroxyphenyl isomer. The meta-hydroxy group reduces resonance stabilization of the phosphate group relative to the para position, altering reactivity in hydrolysis and oxidation reactions.
- 2,6-Dimethylphenyl substituents confer greater steric protection than 2,4-dimethylphenyl groups, as seen in the higher thermal stability of the former.
Molecular Weight and Solubility :
Comparative Reactivity :
- Hydrolysis : The 3-hydroxyphenyl group’s electron-withdrawing effect accelerates hydrolysis under alkaline conditions compared to alkyl-substituted analogs (e.g., p-tert-butylphenyl derivatives).
- Oxidation : The meta-hydroxy group is more resistant to oxidation than ortho- or para-hydroxyphenyl groups due to reduced conjugation with the aromatic ring.
Properties
IUPAC Name |
bis(2,6-dimethylphenyl) (3-hydroxyphenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O5P/c1-15-8-5-9-16(2)21(15)26-28(24,25-20-13-7-12-19(23)14-20)27-22-17(3)10-6-11-18(22)4/h5-14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUVOJCIHNPHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC(=C2)O)OC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O5P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465283 | |
| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154162-69-3 | |
| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Reaction Mechanism
In the first step, POCl₃ reacts with 2,6-dimethylphenol in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), at 60–100°C. The reaction proceeds via intermediate formation of bis(2,6-dimethylphenyl) phosphoryl chloride. Subsequent addition of 3-hydroxyphenol under controlled temperatures (80–120°C) yields the target ester.
Key Parameters:
- Catalyst Loading: AlCl₃ at 0.4–0.5 equivalents relative to POCl₃ optimizes reactivity while minimizing byproducts.
- Solvent Systems: Sulfolane or chlorobenzene enhances solubility and prevents premature precipitation.
- Stoichiometry: A 1:2:1 molar ratio of POCl₃:2,6-dimethylphenol:3-hydroxyphenol ensures complete substitution.
Byproduct Management
Hydrogen chloride (HCl) generated during the reaction is removed via vacuum distillation or neutralization with alkaline solutions to shift equilibrium toward product formation. Residual HCl concentrations below 5% wt. mitigate side reactions such as ester hydrolysis.
Alternative Catalytic Systems and Solvent Effects
Lewis Acid Alternatives
While AlCl₃ is predominant, boron trifluoride (BF₃) and zinc chloride (ZnCl₂) have been explored for milder conditions. BF₃ in dichloromethane at 40°C reduces energy consumption but requires longer reaction times (24–48 hours).
Solvent Optimization
Polar aprotic solvents like sulfolane improve catalyst dispersion and reaction homogeneity, achieving yields >85%. Non-polar solvents (e.g., toluene) necessitate higher temperatures (100–130°C) but simplify post-reaction purification.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfolane | 80 | 92 | 98 |
| Chlorobenzene | 100 | 88 | 95 |
| Toluene | 120 | 78 | 90 |
One-Pot Synthesis Using Phosphoric Acid Catalysis
A less conventional approach employs 85% phosphoric acid (H₃PO₄) as both catalyst and solvent. This method avoids halogenated reagents, aligning with green chemistry principles.
Reaction Dynamics
Equimolar amounts of 2,6-dimethylphenol and 3-hydroxyphenol react with phosphorus pentoxide (P₂O₅) at 150°C for 6–8 hours. H₃PO₄ facilitates protonation of phenolic groups, enhancing electrophilicity for phosphorylation.
Advantages:
- Eliminates halogenated byproducts.
- Simplifies purification (no HCl removal required).
Limitations:
Purification and Analytical Validation
Crystallization Techniques
Crude product is dissolved in hot ethyl acetate and gradually cooled to induce crystallization. Recrystallization from methanol/water (9:1) achieves >99% purity.
Chromatographic Methods
Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively separates unreacted phenols and phosphorylated intermediates.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 7.15–7.25 (m, aromatic H), δ 2.35 (s, CH₃).
- ³¹P NMR: Single resonance at δ -18.5 ppm confirms pure triester formation.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of microreactor technology enhances heat transfer and reduces reaction time by 50% compared to batch processes.
Waste Minimization
Recycling sulfolane via vacuum distillation reduces solvent consumption by 60%.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The ester groups can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Scientific Research Applications
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. Its molecular structure allows it to participate in specific interactions with other molecules, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester with analogs:
Key Observations :
- Hydrophobicity: XLogP3 increases with substituent bulkiness (e.g., 7.9 for trimethylphenyl vs.
- Polarity: The 3-hydroxyphenyl group in the target compound would increase polarity compared to non-hydroxylated analogs, reducing logP and enhancing solubility in polar matrices.
- Thermal Stability : Steric hindrance from 2,6-dimethyl groups improves thermal stability, critical for flame-retardant applications .
Flame Retardancy
- Target Compound : Likely functions as a condensed-phase flame retardant, where aromatic rings char upon decomposition to shield polymers .
- Butylated Triphenyl Phosphate (CAS 220352-35-2) : A commercial flame retardant with lower thermal stability due to less hindered substituents .
- Tetrakis(2,6-dimethylphenyl) Ester (CAS 139189-30-3) : Higher molecular weight (686.67 g/mol) enhances flame-retardant efficacy but may reduce compatibility with polymers .
Plasticizers
- Diphenyl Phosphate : Widely used but criticized for endocrine disruption; bulky substituents in the target compound may reduce leaching and toxicity .
Environmental and Health Considerations
- The hydroxyl group in the target compound may mitigate this.
- Toxicity: Limited data on the 3-hydroxyphenyl variant, but bulky substituents generally reduce acute toxicity compared to smaller analogs like triphenyl phosphate .
- Regulatory Status : Butylated triphenyl phosphate is prioritized for risk assessment under REACH , suggesting similar scrutiny for structurally complex phosphates.
Biological Activity
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H18O4P
- Molecular Weight : 306.29 g/mol
- CAS Number : 81639-99-8
Biological Activity Overview
The biological activity of phosphoric acid esters like bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester can be attributed to their ability to interact with various biological targets. These interactions may lead to several pharmacological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties.
- Enzyme Inhibition : Phosphoric acid esters can act as enzyme inhibitors. For instance, they may inhibit phospholipase A2, which is involved in inflammatory processes.
- Cell Signaling Modulation : These compounds can modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of phosphoric acid esters against various bacterial strains. The results indicated that bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties of phosphoric acid esters, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester was tested in a murine model of inflammation. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
Toxicity and Safety Profile
The safety profile of phosphoric acid esters is crucial for their application in pharmaceuticals and consumer products. Toxicological assessments indicate that while these compounds can exhibit biological activity, their safety must be evaluated in the context of exposure levels.
Toxicity Data
- Acute Toxicity : Studies show low acute toxicity levels in animal models.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
